Cas no 2008721-30-8 (tert-butyl N-(2-amino-3-methylbut-3-en-1-yl)carbamate)

tert-butyl N-(2-amino-3-methylbut-3-en-1-yl)carbamate 化学的及び物理的性質
名前と識別子
-
- tert-butyl N-(2-amino-3-methylbut-3-en-1-yl)carbamate
- EN300-1893061
- 2008721-30-8
-
- インチ: 1S/C10H20N2O2/c1-7(2)8(11)6-12-9(13)14-10(3,4)5/h8H,1,6,11H2,2-5H3,(H,12,13)
- InChIKey: MJRDQTXJSRUTPQ-UHFFFAOYSA-N
- ほほえんだ: O(C(NCC(C(=C)C)N)=O)C(C)(C)C
計算された属性
- せいみつぶんしりょう: 200.152477885g/mol
- どういたいしつりょう: 200.152477885g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 14
- 回転可能化学結合数: 5
- 複雑さ: 219
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.3
- トポロジー分子極性表面積: 64.4Ų
tert-butyl N-(2-amino-3-methylbut-3-en-1-yl)carbamate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1893061-5.0g |
tert-butyl N-(2-amino-3-methylbut-3-en-1-yl)carbamate |
2008721-30-8 | 5g |
$3105.0 | 2023-06-03 | ||
Enamine | EN300-1893061-0.25g |
tert-butyl N-(2-amino-3-methylbut-3-en-1-yl)carbamate |
2008721-30-8 | 0.25g |
$840.0 | 2023-09-18 | ||
Enamine | EN300-1893061-1.0g |
tert-butyl N-(2-amino-3-methylbut-3-en-1-yl)carbamate |
2008721-30-8 | 1g |
$1070.0 | 2023-06-03 | ||
Enamine | EN300-1893061-10g |
tert-butyl N-(2-amino-3-methylbut-3-en-1-yl)carbamate |
2008721-30-8 | 10g |
$3929.0 | 2023-09-18 | ||
Enamine | EN300-1893061-5g |
tert-butyl N-(2-amino-3-methylbut-3-en-1-yl)carbamate |
2008721-30-8 | 5g |
$2650.0 | 2023-09-18 | ||
Enamine | EN300-1893061-0.5g |
tert-butyl N-(2-amino-3-methylbut-3-en-1-yl)carbamate |
2008721-30-8 | 0.5g |
$877.0 | 2023-09-18 | ||
Enamine | EN300-1893061-2.5g |
tert-butyl N-(2-amino-3-methylbut-3-en-1-yl)carbamate |
2008721-30-8 | 2.5g |
$1791.0 | 2023-09-18 | ||
Enamine | EN300-1893061-0.05g |
tert-butyl N-(2-amino-3-methylbut-3-en-1-yl)carbamate |
2008721-30-8 | 0.05g |
$768.0 | 2023-09-18 | ||
Enamine | EN300-1893061-0.1g |
tert-butyl N-(2-amino-3-methylbut-3-en-1-yl)carbamate |
2008721-30-8 | 0.1g |
$804.0 | 2023-09-18 | ||
Enamine | EN300-1893061-1g |
tert-butyl N-(2-amino-3-methylbut-3-en-1-yl)carbamate |
2008721-30-8 | 1g |
$914.0 | 2023-09-18 |
tert-butyl N-(2-amino-3-methylbut-3-en-1-yl)carbamate 関連文献
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Wenwen Peng,Jingwei Wan,Bing Xie,Xuebing Ma Org. Biomol. Chem., 2014,12, 8336-8345
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Rohit Chand,Saipriya Ramalingam,Suresh Neethirajan Nanoscale, 2018,10, 8217-8225
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Shuo Wu,Wendou Zhang,Qi Yang,Qing Wei,Gang Xie,Sanping Chen,Shengli Gao CrystEngComm, 2019,21, 583-588
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Fanghua Ning,Ali Saad,Xiuting Li,Dingguo Xia J. Mater. Chem. A, 2021,9, 14392-14399
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5. A bioinspired glycopolymer for capturing membrane proteins in native-like lipid-bilayer nanodiscs†Bartholomäus Danielczak,Marie Rasche,Julia Lenz,Eugenio Pérez Patallo,Sophie Weyrauch,Florian Mahler,Annette Meister,Jonathan Oyebamiji Babalola,Cenek Kolar Nanoscale, 2022,14, 1855-1867
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Naresh Shakya,Chandra Pokhrel,Scott D. Bunge,Satyendra Kumar,Brett D. Ellman,Robert J. Twieg J. Mater. Chem. C, 2014,2, 256-271
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Juan Jin,Ming-Jun Jia,Yu Peng,Qin Hou,Ji-Qing Xu CrystEngComm, 2010,12, 1850-1855
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Z. C. Kennedy,J. F. Christ,K. A. Evans,B. W. Arey,L. E. Sweet,M. G. Warner,R. L. Erikson,C. A. Barrett Nanoscale, 2017,9, 5458-5466
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John J. Lavigne Chem. Commun., 2003, 1626-1627
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10. A 2D metal–organic framework/reduced graphene oxide heterostructure for supercapacitor applicationLemu Girma Beka,Xiangrui Bu,Xin Li,Xiaoli Wang,Chuanyu Han,Weihua Liu RSC Adv., 2019,9, 36123-36135
tert-butyl N-(2-amino-3-methylbut-3-en-1-yl)carbamateに関する追加情報
tert-butyl N-(2-amino-3-methylbut-3-en-1-yl)carbamate (CAS No. 2008721-30-8)
tert-butyl N-(2-amino-3-methylbut-3-en-1-yl)carbamate, commonly referred to as CAS No. 2008721-30-8, is a versatile organic compound with significant applications in various fields. This compound has garnered attention in recent years due to its unique chemical properties and potential uses in pharmaceuticals, agrochemicals, and specialty chemicals. The structure of this compound is characterized by a tert-butyl group attached to a carbamate functional group, which provides it with distinctive reactivity and stability.
The synthesis of tert-butyl N-(2-amino-3-methylbut-3-en-1-yl)carbamate involves a multi-step process that typically includes the reaction of an appropriate amine with an isocyanate derivative. The choice of starting materials and reaction conditions plays a critical role in determining the yield and purity of the final product. Recent advancements in catalytic methods have enabled more efficient and selective syntheses, reducing production costs and environmental impact.
One of the most notable applications of this compound is in the field of agrochemistry, where it serves as an intermediate in the production of herbicides and fungicides. Its ability to interact with specific enzymes involved in plant metabolism makes it a valuable tool for crop protection. Researchers have also explored its potential as a precursor for bioactive compounds, including those with anti-inflammatory and anticancer properties.
In the pharmaceutical industry, tert-butyl N-(2-amino-3-methylbut-3-en-1-yl)carbamate has been investigated for its role as a building block in drug design. Its structure allows for easy modification, enabling the creation of diverse pharmacophores with tailored biological activities. Recent studies have highlighted its utility in the development of peptide-based therapeutics, where it serves as a protective group during peptide synthesis.
The chemical stability of this compound is another factor contributing to its widespread use. Its resistance to hydrolysis under mild conditions makes it suitable for long-term storage and transportation. However, under certain conditions, such as high temperatures or strong acidic environments, it can undergo decomposition, releasing carbon dioxide and forming related compounds.
From an environmental perspective, understanding the fate and behavior of tert-butyl N-(2-amino-3-methylbut-3-en-1-yl)carbamate in natural systems is crucial. Studies have shown that it undergoes biodegradation under aerobic conditions, with microbial communities playing a key role in its transformation. Efforts are ongoing to optimize waste management practices to minimize its ecological footprint.
In conclusion, tert-butyl N-(2-amino-3-methylbut-3-en-1-y)lcarbamate (CAS No. 2008721
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